2,6-Didesoxy-2-Acetamido-Galactopyranose

Übersicht

Beschreibung

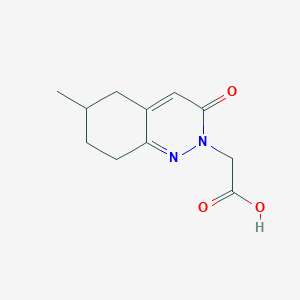

N-Acetyl-L-Fucosamine is a constituent of surface polysaccharide structures of Pseudomonas aeruginosa and Staphylococcus aureus . It is also a significant component in the cell walls of most fungi . The molecular formula of N-Acetyl-L-Fucosamine is C8H15NO5 and it has a molecular weight of 205.21 .

Synthesis Analysis

The synthesis of N-Acetyl-L-Fucosamine involves several steps. The enzymes WbjB, WbjC, and WbjD play a crucial role in this process . WbjB/Cap5E catalyzes 4,6-dehydration of UDP-N-acetyl-D-glucosamine and 3- and 5-epimerization to yield a mixture of three keto-deoxy-sugars. The third intermediate compound is subsequently reduced at C-4 to UDP-2-acetamido-2,6-dideoxy-L-talose by WbjC/Cap5F .Molecular Structure Analysis

The molecular structure of N-Acetyl-L-Fucosamine is represented by the formula C8H15NO5 . It is also known by the alternate name 2-Acetamido-2,6-dideoxy-L-galactose .Chemical Reactions Analysis

N-Acetyl-L-Fucosamine is involved in various chemical reactions. For instance, it is a precursor to L-fucosamine in the lipopolysaccharide of Pseudomonas aeruginosa serotype O11 and the capsule of Staphylococcus aureus type 5 .Physical And Chemical Properties Analysis

N-Acetyl-L-Fucosamine is a solid substance that is slightly soluble in water . Its molecular weight is 205.21 .Wissenschaftliche Forschungsanwendungen

Glykosaminoglykan- und Proteinsynthese

Die Verbindung wurde in der Untersuchung der zellulären Glykosaminoglykan- und Proteinsynthese verwendet. Es wurde festgestellt, dass bestimmte Analoga der Verbindung die Einarbeitung von D-[3 H]Glucosamin in isolierte Glykosaminoglykane (GAGs) reduzieren können, ohne die L-[14 C]Leucin-Einarbeitung in die Gesamteiweißsynthese zu beeinflussen .

Hemmung der Zellmigration

Fluoriertes N-Acetylglucosamin, eine verwandte Verbindung, wurde verwendet, um die Zellmigration, Zellproliferation oder Zelldifferenzierung zu hemmen. Dies hat potenzielle Anwendungen bei der Kontrolle der Ausbreitung von Krebszellen .

Antibiotikaforschung

2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose Natriumsalz, eine verwandte Verbindung, wurde als Antibiotikum verwendet, um die Synthese bakterieller Zellwände zu behindern. Dies hat potenzielle Anwendungen bei der Bekämpfung bakterieller Infektionen .

Glykotherapeutische Anwendungen

Die Verbindung und ihre verwandten Analoga können als Kohlenhydratträger in glykotherapeutischen Anwendungen wichtig sein. Sie können auch als Wirkstoffträger für die ortsspezifische Abgabe, Wirkstoffverstärker zur Senkung der Toxizität und Proteinverstärker verwendet werden .

HIV-Forschung

Eine verwandte Verbindung, Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranosid (BAGN), wurde in der HIV-Forschung verwendet. Es wurde festgestellt, dass die Vorbehandlung und Kultur von PHA-Blast-Zielzellen mit BAGN den Prozentsatz der mit HIV infizierten Zellen erhöhte .

Entzündungsbekämpfung

Fluoriertes N-Acetylglucosamin wurde verwendet, um Entzündungen in Geweben zu hemmen. Dies hat potenzielle Anwendungen bei der Behandlung von Erkrankungen wie chronischer Entzündung, akuter Entzündung, kutaner Entzündung, Psoriasis, entzündlicher Darmerkrankung, Colitis oder Morbus Crohn .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been shown to interact with various cellular structures and processes, particularly those involving glycosylation .

Mode of Action

It’s known that similar compounds can interfere with the normal function of glycoproteins, potentially affecting a wide range of cellular processes .

Biochemical Pathways

It’s known that similar compounds can affect the biosynthesis of certain types of hexoses in bacteria .

Result of Action

Similar compounds have been shown to affect the synthesis of cellular glycoconjugates .

Action Environment

It’s known that environmental factors can significantly impact the activity and stability of similar compounds .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Acetyl-L-Fucosamine is involved in several biochemical reactions, particularly in the synthesis of glycoproteins and glycolipids. It interacts with various enzymes, such as WbjB, WbjC, and WbjD in Pseudomonas aeruginosa, and Cap5E, Cap5F, and Cap5G in Staphylococcus aureus . These enzymes catalyze the conversion of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-L-fucosamine through a series of dehydration, epimerization, and reduction reactions . The interactions between N-Acetyl-L-Fucosamine and these enzymes are crucial for the biosynthesis of surface polysaccharides, which are important for bacterial virulence and immune evasion.

Cellular Effects

N-Acetyl-L-Fucosamine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is a constituent of surface polysaccharides in bacteria, which play a role in cell-cell communication and immune evasion . In mammalian cells, N-Acetyl-L-Fucosamine is involved in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling pathways and cellular metabolism . The presence of N-Acetyl-L-Fucosamine in glycoproteins can affect their stability, localization, and function, thereby influencing various cellular processes.

Molecular Mechanism

The molecular mechanism of N-Acetyl-L-Fucosamine involves its incorporation into glycoproteins and glycolipids through enzymatic reactions. The enzymes WbjB, WbjC, and WbjD in Pseudomonas aeruginosa, and Cap5E, Cap5F, and Cap5G in Staphylococcus aureus, catalyze the conversion of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-L-fucosamine . This process involves dehydration, epimerization, and reduction reactions, which result in the formation of UDP-N-acetyl-L-fucosamine. This compound is then incorporated into glycoproteins and glycolipids, affecting their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-L-Fucosamine can change over time due to its stability and degradation. Studies have shown that the enzymes involved in its biosynthesis, such as WbjB, WbjC, and WbjD, can be overexpressed and purified to near homogeneity . This allows for the detailed study of the temporal effects of N-Acetyl-L-Fucosamine on cellular function. Over time, the stability and degradation of N-Acetyl-L-Fucosamine can affect its incorporation into glycoproteins and glycolipids, thereby influencing cellular processes.

Dosage Effects in Animal Models

The effects of N-Acetyl-L-Fucosamine can vary with different dosages in animal models. Studies have shown that varying the dosage of N-Acetyl-L-Fucosamine can affect its incorporation into glycoproteins and glycolipids, thereby influencing cellular processes . High doses of N-Acetyl-L-Fucosamine can lead to toxic or adverse effects, while low doses may not be sufficient to elicit a significant response. Understanding the dosage effects of N-Acetyl-L-Fucosamine is crucial for its potential therapeutic applications.

Metabolic Pathways

N-Acetyl-L-Fucosamine is involved in several metabolic pathways, particularly in the synthesis of glycoproteins and glycolipids. It interacts with enzymes such as WbjB, WbjC, and WbjD in Pseudomonas aeruginosa, and Cap5E, Cap5F, and Cap5G in Staphylococcus aureus . These enzymes catalyze the conversion of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-L-fucosamine, which is then incorporated into glycoproteins and glycolipids . The metabolic pathways involving N-Acetyl-L-Fucosamine are crucial for the biosynthesis of surface polysaccharides, which play a role in bacterial virulence and immune evasion.

Transport and Distribution

N-Acetyl-L-Fucosamine is transported and distributed within cells and tissues through various mechanisms. In bacteria, it is a constituent of surface polysaccharides, which are transported to the cell surface through the action of specific transporters and binding proteins . In mammalian cells, N-Acetyl-L-Fucosamine is incorporated into glycoproteins and glycolipids, which are then transported to the cell surface or other cellular compartments . The transport and distribution of N-Acetyl-L-Fucosamine are crucial for its incorporation into glycoproteins and glycolipids, thereby influencing cellular processes.

Subcellular Localization

The subcellular localization of N-Acetyl-L-Fucosamine is determined by its incorporation into glycoproteins and glycolipids. In bacteria, it is a constituent of surface polysaccharides, which are localized to the cell surface . In mammalian cells, N-Acetyl-L-Fucosamine is incorporated into glycoproteins and glycolipids, which can be localized to various cellular compartments, such as the cell surface, endoplasmic reticulum, and Golgi apparatus . The subcellular localization of N-Acetyl-L-Fucosamine is crucial for its function in cellular processes.

Eigenschaften

IUPAC Name |

N-(3,4,5-trihydroxy-1-oxohexan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRYIXLKTDHMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)NC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49694-69-1 | |

| Record name | N-[(3S,4S,5S,6S)-2,4,5-Trihydroxy-6-methyl-tetrahydropyran-3-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N-Acetyl-L-fucosamine (L-FucNAc) and where is it found?

A1: N-Acetyl-L-fucosamine (L-FucNAc) is a rare amino sugar found in various bacterial polysaccharides, acting as a crucial component in their structure and function. For instance, it is present in the lipopolysaccharide (LPS) of Pseudomonas aeruginosa serotype O11 [, ], the capsule of Staphylococcus aureus type 5 [, ], and the O-antigen of Salmonella arizonae O59 [].

Q2: What is the role of L-FucNAc in the virulence of bacteria?

A2: L-FucNAc contributes to the structural integrity and function of bacterial surface polysaccharides like lipopolysaccharides (LPS) and capsules. These structures play crucial roles in bacterial virulence by mediating interactions with the host, including adhesion to host cells, evasion of the immune system, and formation of biofilms [, , ].

Q3: How is L-FucNAc synthesized in bacteria?

A3: The biosynthesis of UDP-N-acetyl-L-fucosamine, the activated form of L-FucNAc used in the assembly of bacterial polysaccharides, involves a multi-step enzymatic pathway. Key enzymes involved include WbjB/Cap5E, WbjC/Cap5F, and WbjD/Cap5G, which catalyze reactions such as dehydration, epimerization, and reduction, ultimately converting UDP-N-acetyl-D-glucosamine to UDP-L-FucNAc [, ].

Q4: Can you explain the importance of the WbjD/Cap5G enzyme in L-FucNAc biosynthesis?

A4: WbjD/Cap5G is a key enzyme that catalyzes the final step in L-FucNAc biosynthesis, specifically the 2-epimerization of UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-TalNAc) to UDP-L-FucNAc [, ]. This step is critical for producing the correct stereoisomer of the sugar required for incorporation into bacterial polysaccharides.

Q5: Have any inhibitors targeting L-FucNAc biosynthesis been developed?

A5: Research has explored the development of UDP-N-acetyl-L-fucosamine synthons as potential inhibitors of Staphylococcus aureus capsular polysaccharide biosynthesis []. These compounds mimic the structure of UDP-L-FucNAc and could potentially interfere with bacterial glycosyltransferases, the enzymes responsible for assembling the capsular polysaccharide.

Q6: What analytical techniques are used to study L-FucNAc and its biosynthesis?

A6: A variety of techniques are employed to study L-FucNAc, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of L-FucNAc-containing compounds and to monitor enzymatic reactions in the biosynthetic pathway [, ].

- Mass Spectrometry (MS): Employed to determine the mass and fragmentation patterns of L-FucNAc-containing molecules, aiding in structural elucidation [].

- Capillary Electrophoresis (CE): Used to separate and analyze charged molecules, including sugar nucleotides like UDP-L-FucNAc [].

- Chemical methods: Such as methylation analysis, periodate oxidation, and glycosyl composition analysis, provide information about the linkage positions and identity of sugar residues in polysaccharides [].

Q7: Has the genetic basis of L-FucNAc biosynthesis been investigated?

A7: Yes, the genes encoding enzymes involved in L-FucNAc biosynthesis have been identified and characterized in various bacteria. For example, in Pseudomonas aeruginosa serotype O11, the genes wbjB, wbjC, and wbjD are clustered together and are essential for L-FucNAc production and subsequent LPS O-antigen synthesis []. Similarly, in Staphylococcus aureus type 5, the homologous genes cap5E, cap5F, and cap5G are required for capsule production [].

Q8: Are there any known alternative pathways for L-FucNAc biosynthesis?

A8: While the pathway involving WbjB/Cap5E, WbjC/Cap5F, and WbjD/Cap5G is well-characterized, research suggests the possibility of alternative pathways for L-FucNAc biosynthesis. For example, a study on Salmonella arizonae O:59 described the biosynthesis of UDP-L-FucNAc in a cell-free system [, ], suggesting an alternate route might exist in this organism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)

![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)